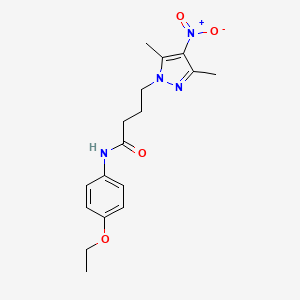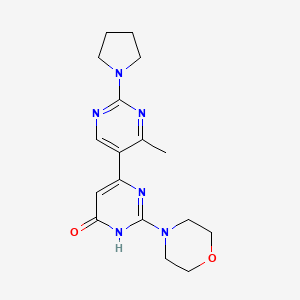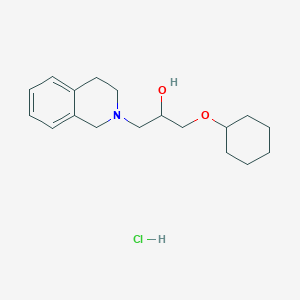![molecular formula C27H36N2O3 B6118935 N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide, also known as MMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPP belongs to the class of compounds known as piperidinylpropanamides and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide is not fully understood, but it is believed to interact with the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is involved in the regulation of pain, inflammation, and immune function. This compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit tumor growth, and modulate immune function. This compound has also been shown to have a positive effect on mood and behavior, making it a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide in lab experiments is its specificity. This compound has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for autoimmune diseases. This compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, making it a potential treatment for drug addiction. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols. This compound has been shown to exhibit a range of biochemical and physiological effects, and has potential as a treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide involves the reaction of 4-methoxy-2-methylbenzoyl chloride with 3-(1-piperidinyl)propan-1-amine in the presence of triethylamine. The resulting intermediate is then reacted with 5-phenylpentanoyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and antitumor effects. This compound has also been investigated for its potential as a treatment for neuropathic pain, chronic pain, and cancer. Additionally, this compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-21-19-24(32-2)15-16-25(21)28-26(30)17-14-23-12-8-18-29(20-23)27(31)13-7-6-11-22-9-4-3-5-10-22/h3-5,9-10,15-16,19,23H,6-8,11-14,17-18,20H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLYAGCCQYBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B6118924.png)


![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)
